Tetrachloroselenophene

Description

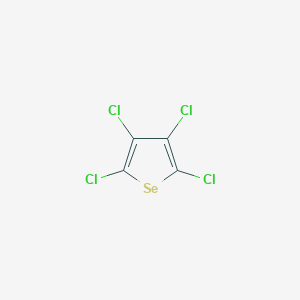

Tetrachloroselenophene (C₄Cl₄Se) is a chlorinated derivative of selenophene, a five-membered heterocyclic compound containing selenium. Selenophene-based compounds are of interest due to their unique electronic properties, which differ from sulfur-containing thiophenes, particularly in applications such as organic electronics and catalysis .

Properties

CAS No. |

1468-78-6 |

|---|---|

Molecular Formula |

C4Cl4Se |

Molecular Weight |

268.8 g/mol |

IUPAC Name |

2,3,4,5-tetrachloroselenophene |

InChI |

InChI=1S/C4Cl4Se/c5-1-2(6)4(8)9-3(1)7 |

InChI Key |

PDXPGLDHBNSNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C([Se]C(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroselenophene can be synthesized through several methods, including:

Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of selenium with tetrachlorobutadiene can yield this compound.

Halogenation: Another approach is the halogenation of selenophene derivatives

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetrachloroselenophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenophene oxides.

Reduction: Reduction reactions can convert this compound to less chlorinated selenophene derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products:

Oxidation: Selenophene oxides.

Reduction: Partially chlorinated selenophenes.

Substitution: Functionalized selenophene derivatives.

Scientific Research Applications

Tetrachloroselenophene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex selenium-containing compounds.

Materials Science: this compound derivatives are explored for their potential use in organic semiconductors and light-emitting materials.

Biology and Medicine: Research is ongoing to investigate the biological activity of this compound derivatives, including their potential as anticancer and antimicrobial agents.

Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tetrachloroselenophene involves its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the this compound derivatives.

Comparison with Similar Compounds

Comparison with Tetrachlorothiophene (C₄Cl₄S)

Structural and Electronic Properties

- Molecular Weight: Tetrachlorothiophene has a molecular weight of 221.92 g/mol (C₄Cl₄S), while tetrachloroselenophene (C₄Cl₄Se) is estimated to have a higher molecular weight (~268.8 g/mol) due to selenium’s larger atomic mass (78.96 vs. sulfur’s 32.07) .

Comparison with Other Heterocyclic Chlorinated Compounds

Tetrachlorotellurophene (C₄Cl₄Te)

- Tellurium’s even larger atomic size (127.6 g/mol) would further reduce aromatic stabilization compared to selenophene. This trend is consistent with studies in , which describe reduced stability in tellurophene derivatives relative to selenophene and thiophene .

Non-Heterocyclic Chlorinated Compounds

- Tetrachloroethylene (C₂Cl₄): A chlorinated alkene with CAS 127-18-4, widely used as a solvent. Unlike this compound, it lacks aromaticity and exhibits distinct physicochemical properties (e.g., lower boiling point of 121°C) .

- Chlorophenols: While structurally dissimilar (e.g., 2,3,4,5-TeCP, CAS 4901-51-3), chlorophenols highlight the environmental and toxicological risks of chlorinated aromatics, which may inform safety assessments of this compound .

Physical and Chemical Properties Table

*Note: Data for this compound is inferred due to lack of direct evidence.

Toxicological and Environmental Considerations

- Chlorophenols: notes chlorophenols (e.g., 2,3,4,5-TeCP) are toxic and persistent in the environment, urging caution in handling chlorinated aromatics .

- Tetrachloroethylene: Classified as a likely carcinogen, emphasizing the need for rigorous safety protocols when working with chlorinated compounds .

- This compound: While toxicity data is unavailable, selenium compounds (e.g., selenides) can be toxic at high doses, warranting careful disposal and exposure control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.